molecular formula C24H26FN3O B2578602 (6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1358555-78-8

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2578602
CAS RN: 1358555-78-8
M. Wt: 391.49
InChI Key: OCKXILJLLKSYAZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a quinoline ring, an amine group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a multi-ring system. The structure would be determined by a variety of factors, including the arrangement of the atoms, the configuration of the functional groups, and the presence of any chiral centers .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups means that this compound could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Quinoline Derivatives in Neurological Research

Quinolinic acid, a metabolite in the kynurenine pathway of tryptophan degradation, has been identified in human cerebrospinal fluid and is associated with neurological disorders due to its role as an NMDA receptor agonist. The study of such quinoline derivatives offers insights into the biochemical pathways contributing to neurodegenerative diseases and potential therapeutic targets (Moroni et al., 1986).

Fluoroquinolones in Infectious Disease Research

Fluoroquinolones are a critical focus of research for their antimicrobial properties. Investigations into their pharmacokinetics, resistance mechanisms, and side effects, such as phototoxicity and interactions with other drugs, are essential for optimizing their use in treating infections (Shiba et al., 1992). Research on resistance patterns, particularly in Campylobacter jejuni infections, highlights the importance of monitoring and managing antibiotic use to maintain their efficacy (Smith et al., 1999).

Fluoroquinolone Phototoxicity and Safety

Studies on the safety profiles of fluoroquinolones, including their phototoxic potential, contribute to understanding their risks and benefits. Comparisons between different fluoroquinolones, such as moxifloxacin and lomefloxacin, help identify safer therapeutic options for patients (Man et al., 1999).

Quinoline Compounds in Ophthalmological Applications

Research into the applications of quinoline compounds in treating ocular infections, such as bacterial keratitis, underscores their significance in developing effective eye drops and treatments. The occurrence of crystalline deposits during topical therapy with quinolones like norfloxacin highlights the need for careful consideration of side effects in therapeutic use (Castillo et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Based on the structure, it could potentially interact with a variety of biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and potential applications in areas such as medicinal chemistry and drug discovery .

properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c1-16(2)17-6-9-19(10-7-17)27-23-20-14-18(25)8-11-22(20)26-15-21(23)24(29)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKXILJLLKSYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-isopropylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

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